molecular formula C7H15N B3194571 (R)-3-Isopropylpyrrolidine CAS No. 85372-59-4

(R)-3-Isopropylpyrrolidine

Cat. No.: B3194571
CAS No.: 85372-59-4
M. Wt: 113.2 g/mol
InChI Key: QFHZPMOJWIBZCS-ZETCQYMHSA-N
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Description

®-3-Isopropylpyrrolidine is a chiral organic compound belonging to the pyrrolidine family It features a pyrrolidine ring substituted with an isopropyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isopropylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine.

    Chiral Resolution: The racemic mixture of 3-isopropylpyrrolidine can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Asymmetric Synthesis: Alternatively, asymmetric synthesis can be employed using chiral catalysts or auxiliaries to directly obtain the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-3-Isopropylpyrrolidine may involve large-scale chiral resolution techniques or continuous flow asymmetric synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-Isopropylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of ®-3-Isopropylpyrrolidine.

    Reduction: Various amine derivatives.

    Substitution: N-substituted pyrrolidines.

Scientific Research Applications

®-3-Isopropylpyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: The compound finds applications in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Isopropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-3-Isopropylpyrrolidine: The enantiomer of ®-3-Isopropylpyrrolidine, differing in its spatial configuration.

    3-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an isopropyl group.

    N-Isopropylpyrrolidine: A compound with the isopropyl group attached to the nitrogen atom rather than the carbon atom.

Uniqueness: ®-3-Isopropylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselective interactions make it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(3R)-3-propan-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHZPMOJWIBZCS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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